4-(Dibromomethyl)-3-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dibromomethyl)-3-nitrobenzonitrile is an organic compound characterized by the presence of a dibromomethyl group, a nitro group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibromomethyl)-3-nitrobenzonitrile typically involves the bromination of 4-methyl-3-nitrobenzonitrile. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in the presence of a solvent such as carbon tetrachloride or chloroform, and a catalyst like iron or aluminum chloride to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Dibromomethyl)-3-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of imines or ethers.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The dibromomethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Bromine or N-bromosuccinimide (NBS): Used for bromination reactions.
Hydrogen gas with palladium catalyst or sodium borohydride: Used for reduction reactions.
Potassium permanganate: Used for oxidation reactions.
Major Products Formed
Imines or Ethers: Formed from substitution reactions.
Amino Derivatives: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Scientific Research Applications
4-(Dibromomethyl)-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a genotoxic impurity in pharmaceutical compounds.
Medicine: Explored for its potential use in the development of new drugs due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dibromomethyl)-3-nitrobenzonitrile involves its interaction with various molecular targets. The dibromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitro group can be reduced to an amino group, which can further participate in biochemical reactions. The nitrile group can also interact with enzymes and other proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-dibromomethyl-benzonitrile: Similar in structure but with an additional bromine atom.
4-(Dibromomethyl)benzenecarbaldehyde: Contains an aldehyde group instead of a nitro group.
4-Dibromomethyl-4-methyl-2,5-cyclohexadienone: Contains a cyclohexadienone ring instead of a benzene ring.
Uniqueness
4-(Dibromomethyl)-3-nitrobenzonitrile is unique due to the combination of its dibromomethyl, nitro, and nitrile groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
4-(dibromomethyl)-3-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O2/c9-8(10)6-2-1-5(4-11)3-7(6)12(13)14/h1-3,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNWGGZLZYPJJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])C(Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.